![molecular formula C15H17N5O2 B2457238 N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide CAS No. 2034311-46-9](/img/structure/B2457238.png)

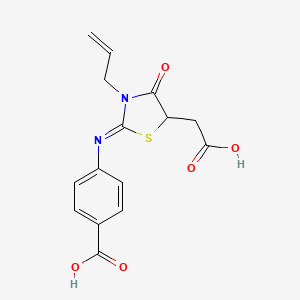

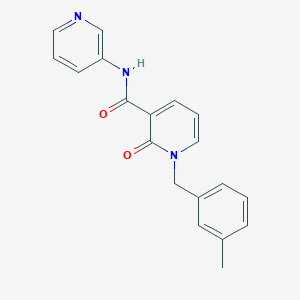

N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

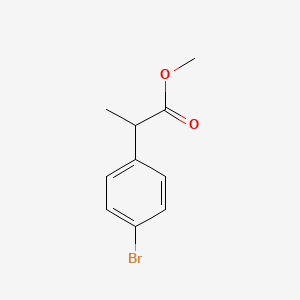

The synthesis of 1,2,4-triazole derivatives often involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis for structure confirmation .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the 1,2,4-triazole derivatives exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, some compounds are white solids with melting points in the range of 152–156 °C .Aplicaciones Científicas De Investigación

Catalytic Arylation Techniques

Research by Yadagiri and Anbarasan (2014) highlights an efficient method for direct arylation of α-diazoimines, derived from 1,2,3-triazole, using rhodium catalysis. This technique facilitates the synthesis of 2,2-diaryl enamides, demonstrating the compound's utility in creating indole and tetrahydroisoquinoline frameworks, which are core structures in many biologically active molecules (Yadagiri & Anbarasan, 2014).

Novel Synthesis Routes

A study conducted by Zadorozhnii et al. (2019) describes a novel synthetic pathway based on N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides to produce N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides. This work showcases the compound's potential in facilitating the synthesis of structurally unique carboxamides with potential pharmacological applications (Zadorozhnii et al., 2019).

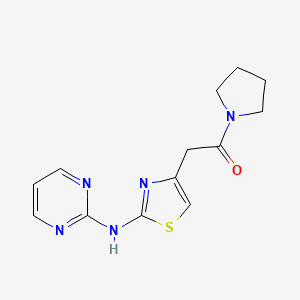

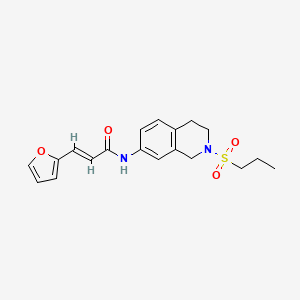

Antifungal Activity Derivatives

Singh and Vedi (2014) synthesized a series of triazolylindole derivatives to evaluate their antifungal activity. Their research underlines the adaptability of N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide as a precursor in creating biologically active compounds aimed at combating fungal infections (Singh & Vedi, 2014).

Fluorophore Development

Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks, derived from carboxamide precursors, in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores. This application showcases the compound's role in the development of materials science, particularly in the creation of fluorescent dyes for various technological applications (Witalewska et al., 2019).

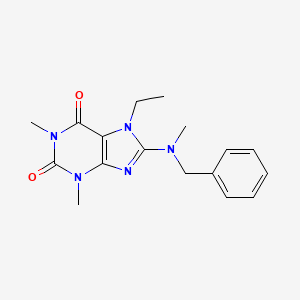

Antiarrhythmic Agents Synthesis

Javed and Shattat (2005) explored the synthesis of potential new antiarrhythmic agents by N-ethylation of substituted ethyl 1H-indole-2-carboxylates, demonstrating the compound's utility in medicinal chemistry for developing therapeutics targeting cardiovascular disorders (Javed & Shattat, 2005).

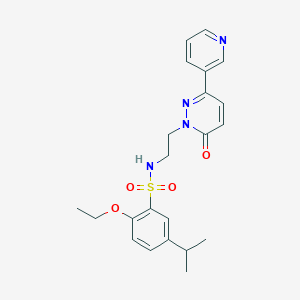

Mecanismo De Acción

Target of Action

It’s known that indole derivatives and 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors , and they have shown promising activity as anticancer agents .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s known that indole derivatives have diverse biological activities and affect a wide range of biochemical pathways .

Pharmacokinetics

It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics .

Result of Action

It’s known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .

Action Environment

It’s known that various internal and external factors can influence the action of anticancer drugs .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The indole nucleus in N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it useful in developing new derivatives with potential therapeutic applications . The 1,2,4-triazole moiety is known to form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Cellular Effects

For instance, certain 1,2,4-triazole derivatives have exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Molecular Mechanism

It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties can interact with the active site of the enzyme . This suggests potential enzyme inhibition or activation effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. 1,2,4-triazole derivatives are generally known for their high chemical stability .

Metabolic Pathways

Indole derivatives are often involved in a variety of metabolic pathways due to their broad-spectrum biological activities .

Transport and Distribution

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets suggests potential interactions with transporters or binding proteins .

Subcellular Localization

The presence of the 1,2,4-triazole moiety, which can form hydrogen bonds with different targets, may influence its localization within the cell .

Propiedades

IUPAC Name |

N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(14-9-12-3-1-2-4-13(12)19-14)17-5-7-22-8-6-20-11-16-10-18-20/h1-4,9-11,19H,5-8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRODYFLOQJRSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCOCCN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chlorobenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2457157.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457158.png)

![Methyl 4-{2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamido}benzoate](/img/structure/B2457164.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2457170.png)

![(Z)-2-amino-3-[[3-(trifluoromethyl)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2457171.png)

![2-[4-(Phenylamino)phenoxy]acetic acid](/img/structure/B2457172.png)

![Ethyl 2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2457177.png)